molecular formula C10H13NO2 B1265494 2-Amino-3-phenylbutanoic acid CAS No. 2260-12-0

2-Amino-3-phenylbutanoic acid

Cat. No.: B1265494
CAS No.: 2260-12-0
M. Wt: 179.22 g/mol
InChI Key: IRZQDMYEJPNDEN-UHFFFAOYSA-N
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Description

2-Amino-3-phenylbutanoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of butanoic acid, featuring an amino group and a phenyl group attached to the butanoic acid backbone. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Amino-3-phenylbutanoic acid plays a significant role in biochemical reactions, particularly those involving neurotransmission. It interacts with several enzymes and proteins, including GABA receptors, where it acts as an agonist. This interaction enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. Additionally, this compound has been shown to interact with other biomolecules such as glutamate receptors, further influencing neurotransmission and synaptic plasticity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it modulates cell signaling pathways by enhancing GABAergic transmission, which can lead to reduced neuronal excitability and potential neuroprotective effects. This compound also influences gene expression by modulating the activity of transcription factors involved in stress response and synaptic function. Furthermore, this compound impacts cellular metabolism by altering the balance of excitatory and inhibitory neurotransmitters .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with GABA receptors. By acting as a GABA receptor agonist, it enhances the receptor’s inhibitory function, leading to decreased neuronal excitability. Additionally, this compound can inhibit certain enzymes involved in neurotransmitter degradation, thereby prolonging the action of inhibitory neurotransmitters. Changes in gene expression are also observed, with this compound influencing the transcription of genes related to synaptic plasticity and stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur with prolonged exposure to light and heat. Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, including alterations in receptor sensitivity and neurotransmitter levels. These temporal effects highlight the importance of controlled experimental conditions when studying this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anxiolytic and neuroprotective effects, while higher doses can lead to sedation and potential toxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic outcomes. Excessive doses can result in adverse effects such as respiratory depression and motor impairment, underscoring the need for careful dosage optimization in experimental and therapeutic settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as GABA transaminase, which is involved in the catabolism of GABA. This interaction can lead to altered levels of GABA and other related metabolites, affecting overall neurotransmitter balance. Additionally, this compound may influence metabolic flux through pathways involving glutamate and other amino acids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with amino acid transporters that facilitate its uptake into neuronal cells. Once inside the cells, it can accumulate in specific compartments, such as synaptic vesicles, where it exerts its effects on neurotransmission. The distribution of this compound within tissues is influenced by factors such as blood-brain barrier permeability and tissue-specific transporter expression .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the synaptic cleft and synaptic vesicles, where it modulates neurotransmitter release and receptor activity. Targeting signals and post-translational modifications play a role in directing this compound to these specific compartments. Additionally, its localization within mitochondria and other organelles can influence cellular energy metabolism and stress response pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-phenylbutanoic acid can be achieved through several methods. One common approach involves the reductive amination of phenylacetone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. Another method includes the asymmetric hydrogenation of 2-phenyl-3-butenoic acid using a chiral catalyst to obtain the desired enantiomer.

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their high enantioselectivity and mild reaction conditions. For instance, the enzymatic reduction of 2-oxo-3-phenylbutanoic acid using phenylalanine dehydrogenase has been reported as an efficient method .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

2-Amino-3-phenylbutanoic acid has several applications in scientific research:

Comparison with Similar Compounds

    2-Amino-3-methylbutanoic acid: Similar structure but with a methyl group instead of a phenyl group.

    2-Amino-3-phenylpropanoic acid: Similar structure but with a shorter carbon chain.

Comparison: 2-Amino-3-phenylbutanoic acid is unique due to the presence of both an amino group and a phenyl group on the butanoic acid backbone, which imparts distinct chemical properties and reactivity. Compared to 2-amino-3-methylbutanoic acid, the phenyl group in this compound provides additional steric and electronic effects, influencing its reactivity and interactions with other molecules .

Properties

IUPAC Name

2-amino-3-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZQDMYEJPNDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260-12-0
Record name 2-Amino-3-phenylbutanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-phenylbutanoic acid
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Record name 2-amino-3-phenylbutanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Amino-3-phenylbutanoic acid interact with its target and what are the downstream effects?

A: this compound, also known as α-methylphenylalanine, acts as a phenylalanine analogue and interferes with phenylalanine metabolism. [, ] One of its primary mechanisms of action involves inhibiting the incorporation of phenylalanine into proteins. [] Additionally, research in Anacystis nidulans, a type of blue-green algae, has shown that this compound can be used to select for mutant strains with altered DAHP synthetase activity. [] DAHP synthetase is a key enzyme in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids, including phenylalanine, in bacteria, fungi, and plants. By inhibiting this enzyme, this compound disrupts the production of these essential amino acids.

Q2: Can you elaborate on the specific effects of this compound on DAHP synthetase activity observed in the Anacystis nidulans study?

A: The study identified three types of Anacystis nidulans mutants resistant to this compound. [] The first type showed no change in DAHP synthetase activity compared to the wild-type strain. The second type exhibited significantly reduced DAHP synthetase activity. Interestingly, the third mutant type possessed a DAHP synthetase enzyme that was less sensitive to inhibition by tyrosine. This suggests that this compound may bind to and inhibit DAHP synthetase similarly to tyrosine, and the mutations alter the enzyme's binding site to reduce this inhibition. Further kinetic studies with the purified enzymes from the wild-type and feedback-insensitive strains revealed differences in their apparent constants and the nature of inhibition by tyrosine. [] These findings highlight the potential of this compound as a tool for investigating the regulation and feedback mechanisms of aromatic amino acid biosynthesis.

Q3: Research has shown that this compound can influence the metabolism of radioactive phenylalanine in rats. Could you explain this interaction?

A: When co-administered with radiolabeled phenylalanine in rats, this compound was found to accelerate the catabolism of the labeled phenylalanine. [] This was evidenced by increased radioactivity in urine and, in some cases, expired CO2. This suggests that the presence of this compound may enhance the breakdown of phenylalanine or its conversion into other metabolites that are more readily excreted. Furthermore, the study demonstrated that this compound reduced the incorporation of radioactive phenylalanine into tissue proteins, further supporting its role in disrupting phenylalanine utilization. []

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